4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole is an organic compound with the chemical formula C8H13IN2O. This compound is characterized by the presence of an iodine atom at the 4th position, an isopropoxymethyl group at the 5th position, and a methyl group at the 1st position of the pyrazole ring. It is a solid compound with a white to pale yellow appearance and is soluble in various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole can be achieved through a series of chemical reactions. One common method involves the iodination of a pyrazole precursor. The precursor can be synthesized through a Mannich reaction-cyclization sequence between succinaldehyde and imines, followed by iodination using iodine (I2) or N-iodosuccinimide (NIS) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are also crucial due to the reactivity of iodine and other reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Iodination: Iodine (I2) or N-iodosuccinimide (NIS) are commonly used for iodination reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and other functional groups in the compound can form bonds with target molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole
- 4-iodo-5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole
Uniqueness
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The presence of the isopropoxymethyl group at the 5th position and the methyl group at the 1st position distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
4-iodo-1-methyl-5-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)12-5-8-7(9)4-10-11(8)3/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAQYSYAVKTKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.